![molecular formula C8H5BrF2O2 B2778209 5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole CAS No. 68119-30-2](/img/structure/B2778209.png)
5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole
Übersicht
Beschreibung
5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of benzo[d][1,3]dioxole, featuring a bromomethyl group and two fluorine atoms
Biochemische Analyse
Biochemical Properties
It is known that dioxole functionalized metal–organic frameworks (MOFs) have been synthesized using benzo[d][1,3]dioxole . The dioxole group binds to the Zn (II) ions in these MOFs , suggesting that 5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole might interact with certain enzymes, proteins, and other biomolecules in a similar manner.
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole typically involves the bromination of 2,2-difluorobenzo[d][1,3]dioxole. One common method is the reaction of 2,2-difluorobenzo[d][1,3]dioxole with bromomethylating agents such as bromomethyl acetate in the presence of a catalyst like aluminum chloride. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzo[d][1,3]dioxoles.
Oxidation: Formation of difluorobenzoic acid derivatives.
Reduction: Formation of 2,2-difluorobenzo[d][1,3]dioxole.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Bromomethyl)benzo[d][1,3]dioxole
- 2,2-Difluorobenzo[d][1,3]dioxole
- 5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole
Uniqueness
5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole is unique due to the presence of both bromomethyl and difluoro groups, which impart distinct reactivity and properties. The difluoro groups enhance the compound’s stability and electron-withdrawing capability, while the bromomethyl group provides a reactive site for further functionalization.
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-4-5-1-2-6-7(3-5)13-8(10,11)12-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSFRSHQRVBBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68119-30-2 | |
| Record name | 5-(bromomethyl)-2,2-difluoro-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
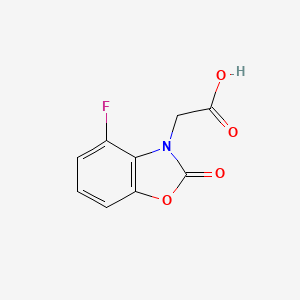
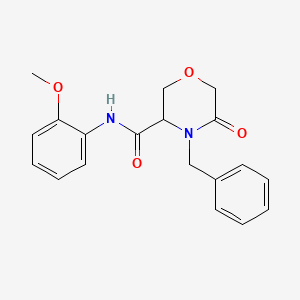

![[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride](/img/new.no-structure.jpg)
![methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(pyridin-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate](/img/structure/B2778132.png)
![7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B2778133.png)
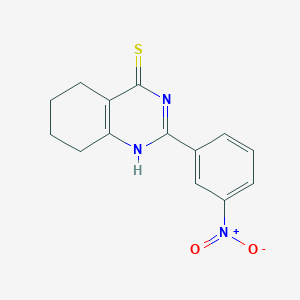


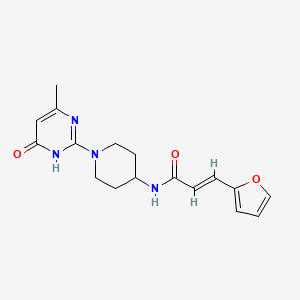
![C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine](/img/structure/B2778144.png)
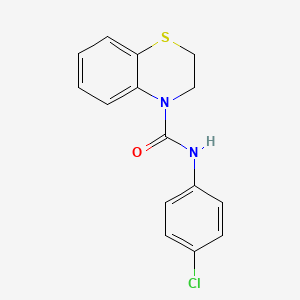
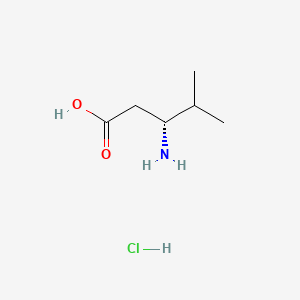
![Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2778148.png)
